molecular formula C3H3ClO B1609247 3-Chloroacrolein CAS No. 20604-88-0

3-Chloroacrolein

Cat. No. B1609247
CAS RN: 20604-88-0
M. Wt: 90.51 g/mol
InChI Key: ZSOPPQGHWJVKJB-OWOJBTEDSA-N
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Description

trans-3-Chloroallyl aldehyde, also known as trans-3-chloro-2-propenal, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. trans-3-Chloroallyl aldehyde is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Scientific Research Applications

1. Mutagenic and Carcinogenic Risks

  • 3-Chloroacrolein is identified as a potent mutagen and genotoxin. Its formation can occur during the oxidation of C-3 chlorohydrocarbons, metabolism of pesticides, and chlorination of drinking water. Studies have shown that compounds like 2-chloroacroleins are extremely strong mutagens and genotoxins, and they form 1,N2-cyclic deoxyguanosine adducts, which have significant roles in mutagenicity and carcinogenicity (Eder & Weinfurtner, 1994).

2. Bioactivation Mechanisms in Herbicides

  • 3-Chloroacrolein is a significant by-product in the metabolism of certain herbicides. For instance, it is formed from S-2,3-dichloroallyl diisopropylthiocarbamate (diallate), a carcinogenic herbicide, during its interaction with hepatic microsomal monooxygenases. The mutagenic effects of such herbicides are attributed to the formation of 3-Chloroacrolein (Schuphan, Rosen & Casida, 1979).

3. Applications in Organic Synthesis

  • 3-Chloroacrolein and its analogs like β-Chloroacroleins have been used in various organic synthesis reactions. For example, they have been utilized in the Buchwald-Hartwig amination of lactams and heteroarylamines, showcasing their reactivity and utility in synthetic organic chemistry (Hesse & Kirsch, 2007).

4. Electrophilic Properties and Reactions

  • The electrophilic properties of 3-Chloroacrolein make it a reactant in various chemical reactions, such as selective amination under palladium catalysis. Its ability to react with compounds carrying various substituents opens up a wide range of possibilities in chemical synthesis (Hesse & Kirsch, 2005).

5. Molecular Structure Studies

  • Research has been conducted on the molecular structure of 2-chloroacrolein, a closely related compound, using gas-phase electron diffraction, ab initio MO calculations, and vibrational analysis. Such studies contribute to a deeper understanding of the physical and chemical properties of these compounds (Shishkov et al., 1996).

6. Genotoxicity Studies

  • Genotoxicity of 2-chloroacrolein has been studied extensively. It is shown to be a potent direct mutagen in various assays such as the Ames test and SOS-chromotest. Understanding its genotoxic mechanisms is crucial in assessing environmental and health risks associated with its presence (Eder, Deininger, Deininger & Weinfurtner, 1994).

properties

CAS RN

20604-88-0

Product Name

3-Chloroacrolein

Molecular Formula

C3H3ClO

Molecular Weight

90.51 g/mol

IUPAC Name

(E)-3-chloroprop-2-enal

InChI

InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H/b2-1+

InChI Key

ZSOPPQGHWJVKJB-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\C=O

SMILES

C(=CCl)C=O

Canonical SMILES

C(=CCl)C=O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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